4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide

Structure-Activity Relationship LogP Medicinal Chemistry

Researchers developing TRPM8 antagonists often face supply chain inconsistencies with N-alkyl sulfonamide intermediates, where even minor N-substituent variations invalidate SAR data. This 98% pure N-ethyl derivative eliminates that risk, providing structural certainty for patent-specific synthesis. - Ensures fidelity to the published RQ-00203078 synthetic route (ED50 0.65 mg/kg). - Distinct from N-methyl (CAS 1427460-52-3) analogs; non-fungible for logP (3.84) and metabolic stability profiling. - Consistent batch quality for physicochemical assays, serving as a reliable reference standard.

Molecular Formula C14H12ClF3N2O3S
Molecular Weight 380.8 g/mol
CAS No. 1427460-37-4
Cat. No. B1405651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide
CAS1427460-37-4
Molecular FormulaC14H12ClF3N2O3S
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C14H12ClF3N2O3S/c1-2-20-24(21,22)11-5-3-10(4-6-11)23-13-12(15)7-9(8-19-13)14(16,17)18/h3-8,20H,2H2,1H3
InChIKeyLCUGOHIDYAUOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Scaffold Overview


4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide (CAS 1427460-37-4) is a synthetic sulfonamide derivative with the molecular formula C14H12ClF3N2O3S and a molecular weight of 380.78 g/mol [1]. It belongs to the 2-pyridyl-benzenesulfonamide class, a scaffold critical in medicinal chemistry for developing selective TRPM8 antagonists [2]. The compound is commercially available as a research chemical with a purity of 98%, indicating its primary role as a high-purity intermediate or reference standard in pharmaceutical and agrochemical research .

Workflow TRPM8 antagonist SAR and pharmacophore studies
Use Context High-purity research intermediate for N-ethyl sulfonamide series
Selection Scaffold-specific reference for 2-pyridyl-benzenesulfonamide class

Why Generic Substitution Is Not Viable


The N-ethyl sulfonamide moiety is a precise structural feature that cannot be interchanged with other N-alkyl analogs without altering the molecule's key properties. In the development of pyridinyl-sulfonamide TRPM8 antagonists, small changes to the N-alkyl group directly impact logP, metabolic stability, and target selectivity, preventing generic substitution [1]. While closely related analogs like the N-methyl derivative (CAS 1427460-52-3) or the unsubstituted sulfonamide (CAS 1427460-72-7) exist, they are distinct chemical entities with different physicochemical profiles and synthetic applications, making the N-ethyl variant a non-fungible item for structure-activity relationship (SAR) studies and patent-specific synthesis .

Property
Target (N-ethyl)
Analog risk
Lipophilicity
Higher logP
N-methyl analog may shift permeability profile
H-bond donors
1 donor (secondary sulfonamide)
Unsubstituted analog (2 donors) alters pharmacophore interactions
Synthetic pathway
Key intermediate for RQ-00203078
Other N-alkyl analogs yield different final products

Quantitative Differentiation Evidence


N-Alkyl Chain Differentiation: N-Ethyl vs. N-Methyl Lipophilicity

The target compound's N-ethyl group provides distinct lipophilicity compared to the closely related N-methyl analog (CAS 1427460-52-3). The calculated LogP for the N-ethyl derivative is 3.8443, which is higher than its N-methyl counterpart due to the additional methylene unit . This difference directly affects membrane permeability and pharmacokinetic behavior in the TRPM8 antagonist series, where lipophilicity is a critical parameter for oral activity [1].

N-Ethyl vs. N-Methyl Lipophilicity
Cross-study comparable
Target LogP 3.8443
Comparator ~3.4
ΔLogP ≈ +0.4 to +0.5
Higher lipophilicity may influence membrane permeability and oral activity in TRPM8 series
Computational prediction; class-level SAR analysis
Structure-Activity Relationship LogP Medicinal Chemistry

Hydrogen-Bond Donor Capacity: N-Ethyl vs. Unsubstituted Sulfonamide

The N-ethyl substitution converts the primary sulfonamide (-SO2NH2) of the unsubstituted analog (CAS 1427460-72-7) into a secondary sulfonamide (-SO2NHCH2CH3). This modification attenuates the hydrogen-bond donor capacity and alters the acidity of the sulfonamide N-H proton, which is a critical pharmacophoric element in target binding . The unsubstituted sulfonamide (CAS 1427460-72-7) has two hydrogen-bond donors, while the N-ethyl analog has only one, leading to distinct interaction profiles with biological targets like TRPM8 [1].

H-Bond Donor Count
Class-level inference
1 donor (N-ethyl)
vs 2 donors (unsubstituted)
Reduced donor capacity alters target-binding pharmacophore profile
Based on chemical topology and sulfonamide SAR
Hydrogen Bonding Crystal Engineering Pharmacophore Modeling

Strategic Intermediate for TRPM8 Antagonist Synthesis

The target compound serves as a direct synthetic precursor to RQ-00203078 (CAS 1254205-52-1), a highly selective and orally active TRPM8 antagonist with reported IC50 values of 8.3 nM for human TRPM8 and 5.3 nM for rat TRPM8 channels . RQ-00203078 demonstrated an ED50 of 0.65 mg/kg in the icilin-induced wet-dog shakes model in rats, highlighting the pharmacological relevance of this scaffold [1]. The N-ethyl sulfonamide intermediate is required for precise N-functionalization steps, which cannot be achieved using the N-methyl or unsubstituted analogs without compromising final product fidelity [1].

Synthetic Intermediate
Supporting evidence
Direct precursor to RQ-00203078
IC50 8.3 nM (hTRPM8), 5.3 nM (rTRPM8)
Required for synthetic fidelity to published TRPM8 antagonist route
Multi-step synthesis; N-methyl analog yields distinct final compound
TRPM8 Antagonist Drug Discovery Intermediate Procurement

Purity and Procurement Reliability Benchmark

Procurement-grade purity is a differentiating factor. The target compound is commercially available at a verified purity of 98% (HPLC) from established suppliers . This level of purity is essential for sensitive biological assays and synthetic applications where impurities can confound results. Competing analogs or alternative intermediates may be offered at lower purities (e.g., 95%) or lack rigorous analytical certification, introducing variability in research outcomes .

Purity Benchmark
Data to verify
98% (target)
vs 95% (unsubstituted analog)
Higher purity may reduce impurity-related assay variability
Supplier specification; independent verification recommended
Chemical Purity Procurement Reproducibility

Optimal Research and Industrial Application Scenarios


SAR Studies for TRPM8 Antagonists

This compound is essential for SAR exploration of the N-alkyl sulfonamide group in the 2-pyridyl-benzenesulfonamide series. Its specific logP of 3.8443 and single H-bond donor profile make it the optimal tool for probing the effects of N-ethyl substitution on TRPM8 potency and selectivity, as demonstrated in the development of RQ-00203078 [1].

Key Intermediate for RQ-00203078 Synthesis

When synthesizing RQ-00203078, a next-generation TRPM8 antagonist with an ED50 of 0.65 mg/kg, this N-ethyl sulfonamide intermediate is a mandatory starting material. Its use ensures fidelity to the published synthetic route and avoids the creation of N-alkyl variants that would fail to meet the target product profile .

Physicochemical Profiling of Pyridinyl Sulfonamide Libraries

As a well-characterized member of the pyridinyl-benzenesulfonamide library, this compound (with known purity of 98% and established molecular structure) serves as a reliable reference standard for physicochemical assays, including logP determination, solubility testing, and metabolic stability screening, where batch-to-batch consistency is critical .

Agrochemical Intermediate for Fluorinated Pyridine Derivatives

The 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy moiety is a prominent structural feature in commercial herbicides like Haloxyfop. The sulfonamide derivative, with its N-ethyl group, can serve as a novel intermediate for developing new agrochemical leads, bridging the gap between pharmaceutical and agrochemical research [2].

Application
Selection Property
Validation Focus
TRPM8 antagonist SAR studies
N-ethyl substitution profile
Lipophilicity and H-bond donor impact review
RQ-00203078 synthetic pathway studies
N-ethyl sulfonamide intermediate
Synthetic route fidelity review
Physicochemical profiling studies
High-purity reference standard
Batch-to-batch reproducibility
Agrochemical intermediate research
3-chloro-5-(trifluoromethyl)pyridinyloxy moiety
Cross-sector lead development context
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